2-(3-Chlorophenyl)ethanimidamide
Overview
Description
“2-(3-Chlorophenyl)ethanimidamide” is a chemical compound with the molecular formula C8H9ClN2 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “2-(3-Chlorophenyl)ethanimidamide” consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The average mass of the molecule is 168.624 Da .Physical And Chemical Properties Analysis
“2-(3-Chlorophenyl)ethanimidamide” is a solid at room temperature . It has a molecular weight of 168.62300 .Scientific Research Applications
Synthesis and Structure
Synthesis of Tricarbonylrhenium(I) Bromide Complexes : Research by Dehghanpour et al. (2010) involved synthesizing rhenium(I) complexes with N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine and similar compounds, characterized by spectroscopic methods. These complexes show metal-to-ligand charge transfer bands, important for understanding ligand influence on complex properties (Dehghanpour, Lipkowski, Mahmoudi, & Khalaj, 2010).
Quantum Chemical and Molecular Dynamics Simulation Studies : Kaya et al. (2016) conducted studies on the corrosion inhibition performances of thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole. This research is crucial for predicting the efficiency of these compounds in preventing corrosion of metals (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Environmental Impact and Degradation
Environmental Pollutant DDT and Its Metabolites : Studies by Wyde et al. (2003) explored the induction of rat hepatic cytochrome P450 by the DDT metabolite DDE, highlighting the environmental and biological impact of such compounds through activation of nuclear receptors (Wyde, Bartolucci, Ueda, Zhang, Yan, Negishi, & You, 2003).
Degradation of DDT in Reducing Environments : ZORO et al. (1974) investigated the degradation process of DDT to DDD, providing insights into the environmental degradation mechanisms of chlorophenyl compounds (ZORO, Hunter, Eglinton, & Ware, 1974).
Safety And Hazards
If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water, and vomiting should not be induced . In all cases, a doctor or Poison Control Center should be contacted immediately .
properties
IUPAC Name |
2-(3-chlorophenyl)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIUAYOJLKQNJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589416 | |
Record name | (3-Chlorophenyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)ethanimidamide | |
CAS RN |
55154-89-7 | |
Record name | (3-Chlorophenyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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